![molecular formula C19H20F2N4O B4255931 7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4255931.png)
7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is also known as DSP-4 and is a derivative of the natural compound, harmaline.
Mechanism of Action
DSP-4 selectively damages noradrenergic neurons by binding to the norepinephrine transporter (NET) and inducing oxidative stress. The compound is taken up by noradrenergic neurons through the NET and causes damage to the neurons by generating reactive oxygen species.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by DSP-4 has been shown to have various biochemical and physiological effects. Studies have shown that the compound can cause changes in behavior, cognition, and cardiovascular function.
Advantages and Limitations for Lab Experiments
The selective damage to noradrenergic neurons caused by DSP-4 makes it a useful tool for studying the role of noradrenaline in various physiological and pathological processes. However, the compound has limitations as it can also affect other neurotransmitter systems and may have off-target effects.
Future Directions
There are several future directions for the use of DSP-4 in scientific research. One potential application is in the study of the role of noradrenaline in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new treatments for psychiatric disorders such as depression and anxiety.
In conclusion, DSP-4 is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound's selective damage to noradrenergic neurons makes it a useful tool for studying the role of noradrenaline in various physiological and pathological processes. However, the compound has limitations, and further research is needed to fully understand its potential applications.
Scientific Research Applications
DSP-4 has been extensively studied for its potential applications in the field of neuroscience. The compound is known to selectively damage noradrenergic neurons, making it a useful tool for studying the role of noradrenaline in various physiological and pathological processes.
properties
IUPAC Name |
7-[(2,3-difluorophenyl)methyl]-2-pyrazin-2-yl-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O/c20-15-4-1-3-14(17(15)21)12-24-9-2-5-19(18(24)26)6-10-25(13-19)16-11-22-7-8-23-16/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDVDXZFYPHPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C3=NC=CN=C3)C(=O)N(C1)CC4=C(C(=CC=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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